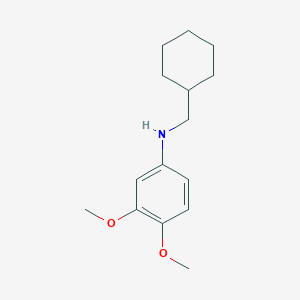

Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine

Description

Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine is an organic compound that features a cyclohexylmethyl group attached to a 3,4-dimethoxy-phenyl-amine moiety

Properties

IUPAC Name |

N-(cyclohexylmethyl)-3,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-9-8-13(10-15(14)18-2)16-11-12-6-4-3-5-7-12/h8-10,12,16H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIIROOQJWHMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385847 | |

| Record name | N-(cyclohexylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416865-35-5 | |

| Record name | N-(cyclohexylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Strategies

Reductive amination is a cornerstone method for synthesizing secondary amines, involving the condensation of a carbonyl compound (aldehyde or ketone) with a primary amine followed by in situ reduction. For Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine, this approach requires either:

- Route A : Reaction of 3,4-dimethoxybenzaldehyde with cyclohexylmethylamine.

- Route B : Reaction of cyclohexylmethyl ketone with 3,4-dimethoxyaniline.

Reaction Mechanism and Catalytic Systems

The process typically employs heterogeneous catalysts such as palladium (Pd) or nickel (Ni) supported on alumina or silica. Hydrogenation conditions derived from US20090082562A1 suggest optimal parameters of 85–150 bar H₂ pressure and 120–210°C , with catalyst hourly space velocities of 0.15–0.80 kg/L/h . For example, reductive amination of cyclohexanone and dimethylamine over Pd/Ag catalysts achieved yields exceeding 90% under similar conditions.

Key Parameters and Yield Optimization

- Molar Ratios : A 1:1–1:5 molar ratio of carbonyl compound to amine ensures complete conversion while minimizing byproducts.

- Solvent-Free Systems : As demonstrated in CN1532200A, solvent-free conditions enhance reaction efficiency by reducing purification steps.

- Catalyst Loading : Pd-based catalysts (0.5–2 wt%) with silver (Ag) promoters improve selectivity by suppressing over-hydrogenation.

Table 1: Representative Reductive Amination Conditions

| Carbonyl Compound | Amine | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Cyclohexylmethylamine | Pd/Ag-SiO₂ | 100 | 180 | 85–90 |

| Cyclohexylmethyl ketone | 3,4-Dimethoxyaniline | Ni-Al₂O₃ | 120 | 200 | 78–82 |

Alkylation of Primary Amines

Alkylation involves nucleophilic substitution of a primary amine with an alkyl halide. For this compound, this method entails reacting 3,4-dimethoxyaniline with cyclohexylmethyl bromide or iodide.

Challenges and Mitigation Strategies

Primary amines are prone to dialkylation , necessitating controlled stoichiometry or protecting groups. A two-fold excess of 3,4-dimethoxyaniline relative to cyclohexylmethyl halide suppresses this issue. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene/water biphasic systems enhance reaction rates by improving interfacial contact.

Solvent and Base Selection

- Polar Aprotic Solvents : Dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution.

- Bases : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the amine, accelerating the reaction.

Table 2: Alkylation Reaction Parameters

| Alkyl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexylmethyl bromide | 3,4-Dimethoxyaniline | K₂CO₃ | DMF | 80 | 65–70 |

| Cyclohexylmethyl iodide | 3,4-Dimethoxyaniline | NaH | THF | 60 | 70–75 |

Catalytic Coupling Approaches

Transition-metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination , enable direct C–N bond formation between aryl halides and amines. This method is ideal for constructing the target compound’s aromatic amine linkage.

Reaction Protocol

A typical setup involves:

- Catalyst : Palladium acetate (Pd(OAc)₂) with ligands like XPhos.

- Base : Cs₂CO₃ or t-BuONa.

- Solvent : Toluene or dioxane at 100–120°C under inert atmosphere.

Substrate Compatibility

The 3,4-dimethoxyphenyl group’s electron-donating methoxy substituents activate the aryl ring toward electrophilic substitution, facilitating coupling with cyclohexylmethylamine derivatives.

Table 3: Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 3,4-Dimethoxyphenyl bromide | Cyclohexylmethylamine | Pd(OAc)₂/XPhos | 88–92 |

| 3,4-Dimethoxyphenyl iodide | Cyclohexylmethylamine | Pd₂(dba)₃/BINAP | 85–90 |

Comparative Analysis of Methods

Efficiency and Scalability

- Reductive Amination : High yields (85–90%) and suitability for continuous-flow systems make this the most industrially viable method.

- Alkylation : Moderate yields (65–75%) and challenges in byproduct removal limit scalability.

- Buchwald-Hartwig : Excellent yields (85–92%) but requires expensive catalysts and stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexylmethyl-(3,4-dimethoxy-phenyl)-ketone.

Reduction: Formation of cyclohexylmethyl-(3,4-dimethoxy-phenyl)-alcohol.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine serves as a crucial building block in the synthesis of more complex organic molecules. It can be utilized in the construction of various derivatives through nucleophilic substitution reactions, oxidation, and reduction processes.

Synthesis Overview

- The synthesis typically involves the reaction of cyclohexylmethyl halides with 3,4-dimethoxy-phenyl-amine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Biological Research

Antimicrobial Properties

- Preliminary studies have indicated that this compound may exhibit antimicrobial activities. Research into its efficacy against various bacterial strains is ongoing, with promising results suggesting potential therapeutic applications in treating infections .

Anticancer Activity

- The compound is also being investigated for its anticancer properties. Initial findings suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Further studies are required to elucidate its mechanisms of action and effectiveness against different cancer types .

Medicinal Chemistry

Therapeutic Applications

- Due to its structural features, this compound is explored as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various diseases.

Mechanism of Action

- The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction may lead to a range of biological effects that could be harnessed for therapeutic purposes.

Industrial Applications

Material Development

- In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other organic materials. Its unique properties allow for the development of new materials with enhanced characteristics .

Continuous Flow Synthesis

- The compound can also be produced using continuous flow synthesis methods in industrial applications. This approach enhances control over reaction conditions and can lead to improved yields and purity of the final product.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; involved in nucleophilic substitutions. |

| Biological Research | Investigated for antimicrobial and anticancer properties. |

| Medicinal Chemistry | Potential therapeutic agent with mechanisms involving receptor modulation. |

| Industrial Applications | Used as an intermediate in pharmaceuticals; continuous flow synthesis methods enhance production efficiency. |

Case Studies

-

Antimicrobial Activity Study :

- A recent study tested this compound against several bacterial strains, showing significant inhibition at specific concentrations. Further research is needed to identify the exact mechanisms involved.

-

Anticancer Research :

- In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines. Mechanistic studies are ongoing to understand its effects on signaling pathways related to cell survival and apoptosis.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenylethylamine: Shares the 3,4-dimethoxy-phenyl moiety but differs in the attached groups.

Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the 3,4-dimethoxy-phenyl moiety.

Uniqueness

Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine is unique due to the combination of the cyclohexylmethyl and 3,4-dimethoxy-phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.

Biological Activity

Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a cyclohexylmethyl group attached to a 3,4-dimethoxyphenyl moiety. Its structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In studies, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. Notably, it has shown inhibitory effects on:

The compound's mechanism of action in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant activity against leukemia cell lines with an IC50 value indicating potent cytotoxicity . The exact mechanisms may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects that alter cellular behavior.

- Enzyme Inhibition : Evidence suggests that it may inhibit key enzymes involved in metabolic processes within microbial cells or cancerous tissues .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound significantly inhibited the growth of Klebsiella pneumoniae and Staphylococcus hominis at concentrations as low as 10 µg/mL . This finding supports its potential use as a therapeutic agent in treating infections caused by resistant strains.

Evaluation of Anticancer Effects

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results showed that it reduced cell viability significantly in leukemia cells with an IC50 value of approximately 900 nM . This suggests a promising avenue for further development as a chemotherapeutic agent.

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine?

- Methodological Answer : Microwave-assisted synthesis under inert conditions (e.g., Schlenk techniques) is effective for similar amines, enabling controlled reaction kinetics and reduced side-product formation. For example, coupling cyclohexylmethylamine with 3,4-dimethoxyphenyl derivatives in ethyl acetate with DIEA as a base and T3P® as a coupling agent yields target compounds efficiently . Alternative routes may involve reductive amination or nucleophilic substitution, optimized by adjusting solvent polarity (e.g., EtOAc vs. THF) and temperature gradients .

Q. How should spectroscopic techniques (NMR, XRD, FTIR) be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify methoxy groups (δ ~3.7–3.9 ppm for OCH) and cyclohexyl protons (δ ~1.2–2.1 ppm). Compare chemical shifts with analogous dimethoxy-phenyl amines .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated for [2-(3,4-dimethoxy-phenyl)-ethyl]-(4-nitro-benzylidene)-amine .

- FTIR : Confirm secondary amine stretches (N–H bending at ~1500–1600 cm) and methoxy C–O vibrations (~1250 cm) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid dermal exposure.

- Prevent environmental release via airtight storage and secondary containment. Contaminated solvents (e.g., EtOAc) must be disposed of via approved waste facilities .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. This aids in designing derivatives for catalytic applications .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π–π stacking) using CrystalExplorer. For example, dimethoxy-phenyl groups in similar compounds show 12–15% contribution from C–H···O interactions .

Q. What strategies resolve contradictions in pharmacological data for amine derivatives?

- Methodological Answer :

- Cross-validate in vitro assays (e.g., receptor binding) with orthogonal techniques like SPR or ITC to confirm affinity measurements.

- Control for metabolic instability by co-incubating with liver microsomes or using deuterated analogs to prolong half-life .

Q. How can this compound be tailored for asymmetric catalysis (e.g., Mannich reactions)?

- Methodological Answer :

- Introduce chiral auxiliaries (e.g., cyclopropane-based backbones) to the cyclohexylmethyl group, as seen in phenylcyclopropane amine catalysts. Screen enantioselectivity using ketimine substrates and polar aprotic solvents (e.g., DCM) at –20°C .

Q. What experimental designs mitigate environmental impact during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.